tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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Overview
Description
Tert-Butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tert-butyl group, a bromine atom, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core and subsequent functionalization. Common reagents used in the synthesis include bromine, trifluoromethylating agents, and tert-butyl esters. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate: Shares similar functional groups but differs in the core structure.
®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate: Contains a triazolo[4,3-a]pyrazine core, making it structurally related.
Uniqueness
Tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is unique due to its specific combination of functional groups and the imidazo[1,2-a]pyrazine core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H15BrF3N3O2 |
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Molecular Weight |
370.17 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H15BrF3N3O2/c1-11(2,3)21-10(20)18-4-5-19-7(6-18)17-8(9(19)13)12(14,15)16/h4-6H2,1-3H3 |
InChI Key |
VXPGAHGORCJYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)C(F)(F)F)C1 |
Origin of Product |
United States |
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